Boc-Leu-Arg-Arg-AMC . 2 HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-Arg-Arg-AMC . 2 HCl involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and 7-amino-4-methylcoumarin are protected using tert-butyl and carbamate groups.
Coupling Reactions: The protected amino acids are coupled sequentially using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Deprotection and Purification: The final peptide is deprotected and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors and automated peptide synthesizers are used to produce the compound in bulk.
Quality Control: Rigorous quality control measures, including mass spectrometry and HPLC, ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Boc-Leu-Arg-Arg-AMC . 2 HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing 7-amino-4-methylcoumarin.
Deprotection: The tert-butyl and carbamate protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as Kex2 endoprotease and proteasome are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Major Products
Hydrolysis: 7-amino-4-methylcoumarin and the corresponding peptide fragments.
Deprotection: The free peptide without protecting groups
Scientific Research Applications
Boc-Leu-Arg-Arg-AMC . 2 HCl is extensively used in scientific research, including:
Biochemistry: As a substrate for studying protease activity, including Kex2 endoprotease and proteasome.
Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.
Medicine: In drug discovery and development, particularly for protease inhibitors.
Industry: In the production of diagnostic kits and research reagents .
Mechanism of Action
Boc-Leu-Arg-Arg-AMC . 2 HCl acts as a substrate for proteases. The enzyme cleaves the peptide bond, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows researchers to measure protease activity and study enzyme kinetics. The molecular targets include the active sites of proteases such as Kex2 endoprotease and the proteasome .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for similar applications.
Boc-Leu-Arg-Arg-AMC TFA: The trifluoroacetic acid salt form of Boc-Leu-Arg-Arg-AMC.
Uniqueness
Boc-Leu-Arg-Arg-AMC . 2 HCl is unique due to its specific sequence and the presence of 7-amino-4-methylcoumarin, making it highly suitable for fluorometric assays. Its ability to act as a substrate for multiple proteases adds to its versatility in research applications .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N10O7/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39)/t22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWXCNIABBHLQ-HJOGWXRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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